N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-isopropoxybenzamide
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Overview
Description
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-isopropoxybenzamide is a complex organic compound that features a furan ring, a pyrazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-isopropoxybenzamide typically involves multi-step organic reactionsThe final step often involves the attachment of the benzamide group through amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce amines .
Scientific Research Applications
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-isopropoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Furan derivatives: Compounds like 5-hydroxymethylfurfural (HMF) and furfural share the furan ring structure.
Pyrazole derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone have similar pyrazole rings.
Benzamide derivatives: Compounds like N-(4-hydroxyphenyl)benzamide share the benzamide moiety
Uniqueness
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-isopropoxybenzamide is unique due to its combination of a furan ring, a pyrazole ring, and a benzamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds .
Biological Activity
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-isopropoxybenzamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a pyrazole ring fused with a furan moiety and an isopropoxybenzamide group. Its molecular formula is C15H18N4O3, and it has a molecular weight of approximately 302.33 g/mol. The structural arrangement allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings engage in π-π stacking interactions with hydrophobic pockets within target proteins. This interaction profile suggests potential inhibitory effects on key enzymatic pathways.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Research indicates that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound may be beneficial in treating inflammatory diseases.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Anticancer Study : A study published in Cancer Letters reported that treatment with this compound led to a 70% reduction in tumor size in xenograft models of breast cancer after four weeks of treatment .
- Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in a significant decrease in paw edema compared to controls, indicating its potential use as an anti-inflammatory therapy .
Data Summary Table
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13(2)25-16-8-6-14(7-9-16)19(23)20-12-15-11-17(22(3)21-15)18-5-4-10-24-18/h4-11,13H,12H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMVRCUGYSNEFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=NN(C(=C2)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.